molecular formula C6H11Cl2NO B1614643 2,2-Dichloro-N,N-diethylacetamide CAS No. 921-88-0

2,2-Dichloro-N,N-diethylacetamide

Cat. No.: B1614643
CAS No.: 921-88-0
M. Wt: 184.06 g/mol
InChI Key: ZZWJQCJQAXZVOM-UHFFFAOYSA-N
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Description

2,2-Dichloro-N,N-diethylacetamide is an organic compound with the molecular formula C6H11Cl2NO. It is known for its applications in various chemical processes and industries. The compound is characterized by its two chlorine atoms attached to the second carbon of the acetamide structure, along with two ethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N,N-diethylacetamide typically involves the chlorination of N,N-diethylacetamide. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually performed under controlled temperature conditions to ensure the selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-N,N-diethylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of N,N-diethylacetamide derivatives.

    Reduction Reactions: The compound can be reduced to N,N-diethylacetamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents can convert this compound into corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: N,N-diethylacetamide derivatives.

    Reduction: N,N-diethylacetamide.

    Oxidation: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2,2-Dichloro-N,N-diethylacetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    N,N-Diethylacetamide: Lacks the chlorine atoms, resulting in different reactivity and applications.

    2-Chloro-N,N-diethylacetamide: Contains only one chlorine atom, leading to distinct chemical properties and uses.

    N-(2,6-Dimethylphenyl)chloroacetamide:

Uniqueness: 2,2-Dichloro-N,N-diethylacetamide is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

2,2-dichloro-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl2NO/c1-3-9(4-2)6(10)5(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWJQCJQAXZVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238863
Record name 2,2-Dichloro-N,N-diethylacetamide
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Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-88-0
Record name 2,2-Dichloro-N,N-diethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921-88-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichloro-N,N-diethylacetamide
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Record name NSC50938
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Record name 2,2-Dichloro-N,N-diethylacetamide
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Record name 2,2-dichloro-N,N-diethylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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